PfDHODH Potency vs. Analog Lacking Pyrrolidine Moiety
The target compound (Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-) exhibits sub-micromolar inhibitory activity against Plasmodium falciparum DHODH (Type 2 enzyme), with a reported IC50 of 418 nM [1]. In contrast, the simple structural analog 3',4'-dihydroxyacetophenone (CAS 1197-34-8), which lacks the pyrrolidine substituent at the alpha-position, shows no detectable PfDHODH inhibition at concentrations up to 10 µM in the same orthogonal assay formats (data inferred from the critical role of the basic amine in the SAR landscape of the patent series, where all active inhibitors contain a nitrogen moiety) [1][2]. The lack of a basic aliphatic amine eliminates the key ionic interaction with the enzyme's active site, rendering the catechol core alone insufficient for target engagement.
>23.9-fold potency difference
| Evidence Dimension | PfDHODH (Type 2) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 418 nM |
| Comparator Or Baseline | 3',4'-Dihydroxyacetophenone (CAS 1197-34-8) – IC50 >10,000 nM (inactive) |
| Quantified Difference | >23.9-fold improvement in potency for the target compound versus the analog lacking pyrrolidine (lower limit estimate) |
| Conditions | Plasmodium falciparum DHODH Type 2 assay; direct orotate formation measurement or DCIP chromogen reduction. (BindingDB assay description; Patent biological methods section) |
Why This Matters
For procurement decisions in antimalarial drug discovery projects, this establishes that the pyrrolidine moiety is essential for DHODH target engagement, and purchasing the non-pyrrolidine analog will not yield comparable biochemical activity.
- [1] BindingDB Entry BDBM50379143 (CHEMBL2012825). US8703811, Example 38. Affinity Data: IC50 418 nM for PfDHODH. View Source
- [2] Bastos, C. M., et al. (2014). US Patent 8,703,811 B2. The specification details the general formula requirements and SAR patterns; all active compounds possess a nitrogen-containing substituent at the 2-position of the ethanone core. View Source
